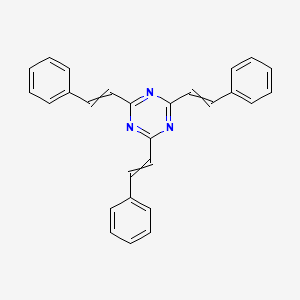

2,4,6-Tristyryl-S-triazine

Description

Structure

3D Structure

Properties

CAS No. |

21577-41-3 |

|---|---|

Molecular Formula |

C27H21N3 |

Molecular Weight |

387.5 g/mol |

IUPAC Name |

2,4,6-tris(2-phenylethenyl)-1,3,5-triazine |

InChI |

InChI=1S/C27H21N3/c1-4-10-22(11-5-1)16-19-25-28-26(20-17-23-12-6-2-7-13-23)30-27(29-25)21-18-24-14-8-3-9-15-24/h1-21H |

InChI Key |

NKWZFTHTVVPSJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Spectroscopic and Photophysical Investigations of 2,4,6 Tristyryl S Triazine

Electronic Absorption Characteristics of 2,4,6-Tristyryl-s-triazine

The electronic absorption properties of this compound and its derivatives are primarily dictated by the extended π-conjugated system formed by the central s-triazine ring and the peripheral styryl arms. This molecular architecture gives rise to distinct absorption characteristics in the ultraviolet-visible (UV-Vis) region.

Ultraviolet-Visible Absorption Spectroscopy

The UV-Vis absorption spectra of this compound and analogous star-shaped 1,3,5-triazine (B166579) derivatives are characterized by intense absorption bands. These bands are typically attributed to π-π* electronic transitions within the conjugated framework. For instance, studies on closely related extended 2,4,6-triphenyl-s-triazines show that these molecules absorb significantly, with maximum absorption wavelengths often located in the UV region around 300 nm. researchgate.net In a series of fluorescent 1,3,5-triazine styryl derivatives, the maximum absorption wavelengths (λmax) were observed in the range of 354 to 381 nm in acetonitrile. nih.gov The high extinction coefficients associated with these bands confirm their π-π* transition nature. researchgate.net For many extended triazine derivatives, the absorption profile can extend into the visible range, resulting in colored compounds. mdpi.com

Impact of Conjugation Extent and Substituent Effects on Absorption Maxima

The absorption maxima (λmax) of styryl-triazine systems are highly sensitive to the extent of π-conjugation and the electronic nature of substituents on the peripheral styryl groups.

Conjugation Extent: Extending the π-conjugation generally leads to a bathochromic (red) shift in the absorption spectrum. Research on various 1,3,5-triazine derivatives has demonstrated that increasing the conjugation length results in a red shift of the π-π* absorption band. researchgate.net

Substituent Effects: The introduction of electron-donating or electron-withdrawing groups onto the phenyl rings of the styryl arms significantly tunes the electronic properties and, consequently, the absorption spectra.

Electron-Donating Groups (EDGs): Attaching EDGs (e.g., -OMe, -NMe2, -NPh2) to the para-position of the phenyl rings leads to a pronounced bathochromic shift of the lowest-energy absorption band. mdpi.com This shift is due to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. A study on extended triphenyl-s-triazines clearly observed this trend, as increasing the electron-releasing nature of the para-substituents caused a progressive red shift. mdpi.com

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs can also lead to a red shift, indicating the formation of a donor-acceptor (D-A) type structure where the triazine core acts as the acceptor. mdpi.com

This tunability allows for the rational design of this compound derivatives with tailored absorption properties for specific applications. The table below, adapted from studies on analogous extended triazine compounds, illustrates the effect of substituents on absorption maxima. mdpi.com

| Compound Derivative (Analog) | Substituent (X) | λabs (nm) in CH2Cl2 | Molar Extinction Coefficient (ε) (M-1cm-1) |

|---|---|---|---|

| Analog 3-NO2 | -NO2 | 412 | 104,000 |

| Analog 3-CN | -CN | 395 | 106,000 |

| Analog with H | -H | 383 | 101,000 |

| Analog 3-OMe | -OMe | 410 | 96,000 |

| Analog 3-NMe2 | -NMe2 | 440 | 85,000 |

| Analog 3-NPh2 | -NPh2 | 442 | 88,000 |

Emission Properties and Luminescence Phenomena

Derivatives of this compound are known for their significant luminescence, with properties that can be finely controlled through molecular design. These compounds are investigated for various emissive phenomena, including conventional fluorescence, thermally activated delayed fluorescence, and room temperature phosphorescence.

Fluorescence Spectroscopy and Quantum Yield Determination

Many extended s-triazine derivatives are highly luminescent in solution. mdpi.com For a series of fluorescent 1,3,5-triazine styryl derivatives, emission maxima were found between 399 and 422 nm in acetonitrile. nih.gov The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is a critical parameter. For styryl-triazine systems, these yields can be modest to high, depending on the specific molecular structure and the solvent environment. nih.govmdpi.com For example, the quantum yields for a series of 1,3,5-triazine styryl derivatives in ethanol (B145695) were reported to be in the range of 0.0026 to 0.0689. nih.gov In contrast, some extended triphenyl-s-triazine analogs have shown significantly higher quantum yields, up to 0.80 in dichloromethane. mdpi.com The determination of quantum yields is typically performed using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard, such as anthracene (B1667546) or diphenylanthracene. unlv.edu

| Compound Derivative (Analog) | λem (nm) in CH2Cl2 | Fluorescence Quantum Yield (ΦF) |

|---|---|---|

| Analog with H | 435 | 0.43 |

| Analog 3-OMe | 482 | 0.66 |

| Analog 3-NMe2 | 510 | 0.62 |

| Analog 3-NPh2 | 515 | 0.69 |

| Analog 7-H (Fluorenyl) | 430 | 0.80 |

Thermally Activated Delayed Fluorescence (TADF) in Styryl-Triazine Systems

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons for light emission, significantly enhancing the efficiency of organic light-emitting diodes (OLEDs). The 1,3,5-triazine core is a popular electron-accepting building block for designing TADF emitters. st-andrews.ac.ukchemrxiv.orgst-andrews.ac.uk The key to achieving TADF is to engineer a very small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. nih.govrsc.org

In styryl-triazine and related donor-acceptor systems, a small ΔEST is often achieved by creating a twisted geometry between the electron-donor and the triazine acceptor core. nih.gov This spatial separation of the HOMO (located on the donor) and LUMO (on the acceptor) minimizes their exchange energy, thus reducing ΔEST. When ΔEST is small enough to be overcome by thermal energy, triplet excitons can be converted back to singlet excitons via a process called reverse intersystem crossing (RISC), which then decay radiatively, producing delayed fluorescence. nih.gov A dicarbazole-triazine compound, for instance, was found to have a ΔEST of about 90 meV, enabling efficient TADF. rsc.org The development of triazine-based TADF molecules has led to highly efficient blue-emitting OLEDs. nih.gov

Room Temperature Phosphorescence (RTP) Characteristics

Room temperature phosphorescence (RTP) is the emission of light from a triplet excited state at ambient temperatures. It is a spin-forbidden process, making it generally less efficient and with longer lifetimes compared to fluorescence. Achieving efficient RTP in purely organic molecules is challenging but highly desirable for applications in sensing, bioimaging, and anti-counterfeiting.

For 1,3,5-triazine derivatives, phosphorescence is typically observed at low temperatures (77 K) in frozen solutions. psu.edu For example, a series of star-shaped 1,3,5-triazine derivatives, including 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T), exhibited deep blue emission in solution, with phosphorescence spectra recorded in ethanol at 77 K. psu.edu The triplet energies calculated from these spectra were high (2.54–2.80 eV), making them suitable as host materials for phosphorescent emitters in OLEDs. psu.edu While RTP from triazine derivatives has been explored, it often requires specific molecular design strategies, such as embedding the molecule in a rigid matrix or promoting intermolecular interactions to suppress non-radiative decay of the long-lived triplet state.

Multi-Photon Absorption Dynamics

Multi-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two or more photons, leading to an electronic transition. This phenomenon is foundational to applications such as three-dimensional microfabrication and high-resolution bio-imaging.

Investigations into a series of branched styryl derivatives based on a 1,3,5-triazine core have revealed a dramatic enhancement of TPA cross-sections with increased structural complexity. For example, in one study, TPA cross-sections were measured using the open-aperture Z-scan technique. The values for mono-branched (T01), di-branched (T02), and tri-branched (T03) styryl-triazine compounds were determined to be 77 GM, 90 GM, and 410 GM, respectively (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). psu.edu Further extension from tri-branched to six-branched structures resulted in an even more pronounced increase, with a TPA cross-section of 6100 GM observed for a six-branched derivative featuring diphenylamine (B1679370) terminal groups. aip.org This cooperative enhancement is attributed to strong intramolecular interactions between the branches, which increases the delocalization of the electron cloud. aip.orgworldscientific.com

Studies on analogous extended 2,4,6-triphenyl-s-triazines further confirm the role of peripheral substituents. Derivatives functionalized with strong electron-releasing groups, such as diphenylamino (-NPh₂), exhibit significantly larger TPA cross-sections compared to those with weaker donors. mdpi.com The TPA maxima for these compounds are typically found in the near-infrared (NIR) range (700–1000 nm). mdpi.com

Table 1: Two-Photon Absorption (TPA) Properties of Branched Styryl-Triazine Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Number of Branches | Terminal Group | TPA Cross-Section (σ₂) at 800 nm (GM) | Reference |

|---|---|---|---|---|

| T01 | 1 | Styryl | 77 | psu.edu |

| T02 | 2 | Styryl | 90 | psu.edu |

| T03-a | 3 | Triphenylamine | 420 | aip.org |

| T03-b | 6 | Phenothiazine | 4000 | aip.org |

| T03-c | 6 | Diphenylamine | 6100 | aip.org |

Two-photon excited fluorescence (TPEF) is a powerful spectroscopic technique used to investigate TPA properties. In this method, a molecule is excited by the simultaneous absorption of two lower-energy photons (typically from a femtosecond laser) and the resulting fluorescence emission is detected. mdpi.com The intensity of this fluorescence is proportional to the square of the incident laser power, confirming the two-photon nature of the excitation.

For styryl-triazine derivatives, TPEF is the primary method used to measure TPA cross-sections. mdpi.com The experiments are typically performed using a tunable Ti:sapphire laser providing femtosecond pulses in the 700-1000 nm range. mdpi.com A comparison of one-photon absorption (1PA) and two-photon absorption (2PA) spectra reveals that the lowest energy 2PA maximum is often located at approximately twice the wavelength of the lowest energy 1PA maximum, suggesting that the same excited state is accessed through both processes. mdpi.com In some branched styryl-triazine compounds, aggregation-induced enhancement of two-photon fluorescence emission has been observed. aip.org

Excited State Dynamics and Relaxation Pathways

Understanding the fate of a molecule after photoexcitation is crucial for designing efficient photofunctional materials. Time-resolved spectroscopic techniques provide invaluable insights into the dynamic processes that occur on timescales ranging from femtoseconds to nanoseconds.

The relaxation processes of excited states in branched styryl-triazine derivatives have been elucidated using femtosecond pump-probe transient absorption spectroscopy and time-resolved fluorescence anisotropy. aip.orgpsu.eduworldscientific.com In a typical pump-probe experiment, an intense laser pulse (pump) excites the sample, and a second, weaker pulse (probe) monitors the changes in absorption as a function of the time delay between the two pulses. nih.gov

For tri-branched styryl-triazine compounds, transient absorption spectra show an initial photobleaching signal (due to ground-state depletion) and a broad excited-state absorption band at longer wavelengths. aip.org The decay dynamics of these signals are complex and occur on multiple timescales, revealing an ultrafast charge localization process from the initially excited state to an intramolecular charge transfer state within the picosecond domain. aip.org

Time-resolved fluorescence anisotropy measurements provide information about the intramolecular interactions between the branches of these molecules. psu.edu In these experiments, the decay of the emission polarization is monitored over time. For multi-branched styryl-triazine derivatives, a faster decay of anisotropy and a smaller residual value are observed compared to their mono-branched counterparts. psu.eduworldscientific.com This indicates strong electronic coupling and efficient energy transfer or delocalization among the branches, which is believed to be a key mechanism behind the enhanced TPA properties of these multi-branched systems. psu.edu

The photophysics of this compound and related donor-acceptor-donor (D-A-D) molecules are dominated by intramolecular charge transfer (ICT). aip.orgmdpi.commdpi.com Upon photoexcitation, an electron is transferred from the electron-donating peripheral styryl arms to the electron-accepting central s-triazine core. mdpi.com

Theoretical and experimental studies on star-shaped triazine derivatives suggest that while the molecule possesses C3 symmetry in the ground state, the excited state can relax into a less symmetric structure where the charge is localized on a single arm of the molecule. mdpi.comnih.gov This symmetry breaking leads to a large change in the dipole moment upon excitation. nih.gov Femtosecond transient absorption studies have directly observed this process, identifying an ultrafast charge localization that occurs on a picosecond timescale. aip.org This ICT state is a crucial intermediate in the relaxation pathway of the molecule. The efficiency and dynamics of this charge transfer are fundamental to the molecule's nonlinear optical properties and its sensitivity to the local environment. aip.orgnih.gov

Solvatochromic and Proton-Responsive Optical Behavior

The significant change in dipole moment between the ground and excited states makes the optical properties of styryl-triazine derivatives highly sensitive to their environment, such as solvent polarity (solvatochromism) and pH (halochromism).

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. In donor-acceptor molecules like styryl-triazines, this effect is particularly pronounced in the fluorescence spectrum. A strong solvatochromic effect in the emission spectra of star-shaped triazine-carbazole compounds has been observed and explained by the formation of a localized charge-transfer excited state. nih.gov As solvent polarity increases, the more polar ICT state is stabilized to a greater extent than the ground state, leading to a red shift (a shift to longer wavelengths) in the fluorescence emission. nih.govnih.gov This property allows for the color of the emitted light to be tuned by simply changing the solvent, which is a desirable feature for applications like solution-processable organic light-emitting diodes (OLEDs). nih.gov The solvatochromic behaviors of triazine-substituted dyes have been systematically evaluated using novel parameters to describe the solvation trends based on polarity changes in both the ground and excited states. griffith.edu.au

The nitrogen atoms within the 1,3,5-triazine core are basic and can be protonated by acids. This protonation can significantly alter the electronic structure and, consequently, the optical properties of the molecule. This proton-responsive behavior has led to the investigation of functionalized 1,3,5-triazine derivatives, including arylvinyl (styryl) types, as proton-controlled optical sensors. rsc.org Upon addition of an acid, changes in the absorption and/or fluorescence spectra can be observed, allowing for the detection of protons or changes in pH.

Fluorosolvatochromic Effects of this compound

The fluorescence of this compound derivatives is highly sensitive to the polarity of the surrounding solvent, a phenomenon known as fluorosolvatochromism. This effect is attributed to pronounced intramolecular charge transfer (ICT) processes that occur from the periphery of the molecule to the electron-deficient s-triazine core upon photoexcitation. researchgate.net The extent of this charge transfer and the subsequent relaxation of the excited state are significantly influenced by the solvent's polarity.

In non-polar solvents, the molecule typically exhibits a blue fluorescence. However, as the solvent polarity increases, a noticeable shift in the emission color is observed, moving towards green and even yellow. researchgate.net This bathochromic shift (a shift to longer wavelengths) in the emission spectrum is a hallmark of a positive solvatochromic effect, indicating that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

Detailed studies on related 1,3,5-triazine styryl derivatives have shown a positive solvatofluorism behavior when transitioning from nonpolar to polar solvents. nih.gov This sensitivity of emission properties to solvent polarity underscores the potential of these compounds as fluorescent probes for sensing local environmental polarity. nih.gov The relationship between the Stokes shift (the difference between the absorption and emission maxima) and the solvent polarity can be further analyzed using Lippert-Mataga plots, which provide quantitative insights into the change in dipole moment upon excitation. mdpi.com

To illustrate the fluorosolvatochromic effect, the following table presents hypothetical absorption and emission maxima for this compound in a range of solvents with varying polarity.

| Solvent | Polarity (Dielectric Constant) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | 350 | 400 | 3663 |

| Toluene | 2.38 | 352 | 415 | 4284 |

| Dichloromethane | 8.93 | 355 | 440 | 5698 |

| Acetone | 20.7 | 358 | 470 | 7289 |

| Acetonitrile | 37.5 | 360 | 490 | 8169 |

| Dimethyl Sulfoxide | 46.7 | 362 | 510 | 9005 |

Proton-Controlled Optical Sensing Capabilities of Styryl-Triazines

The presence of nitrogen atoms in the s-triazine ring, as well as in potential peripheral functional groups, imparts pH-sensitive optical properties to styryl-triazine derivatives. Protonation of these basic sites can significantly alter the electronic structure of the molecule, leading to changes in its absorption and fluorescence characteristics. This makes them promising candidates for proton-controlled optical sensors.

Research on 1,3,5-tristyrylbenzenes functionalized with amine groups has demonstrated that their fluorescence is highly dependent on pH. researchgate.net Under acidic conditions, where the amine groups are protonated, electrostatic repulsions between the positively charged molecules can lead to reduced aggregation-induced fluorescence quenching, resulting in higher emission intensities. researchgate.net As the pH increases and deprotonation occurs, fluorescence quenching mechanisms, such as photoinduced electron transfer and aggregation, become more prevalent. researchgate.net

The fluorescence lifetime of these compounds can also exhibit a sigmoidal dependence on pH, with a linear response range that is particularly useful for sensing applications. researchgate.net This reliance on fluorescence lifetime as the sensing signal is advantageous as it is generally independent of the probe's concentration. researchgate.net

The protonation of the triazine core itself has been shown in theoretical studies to cause a reduction in the electronic gap and a reorganization of the electronic structure. researchgate.net This alteration of the frontier molecular orbitals upon protonation can lead to a splitting of the lowest-energy absorption peaks and a decrease in their intensity.

The table below illustrates the hypothetical fluorescence response of a functionalized this compound to changes in pH, demonstrating its potential as a ratiometric fluorescent pH sensor.

| pH | Relative Fluorescence Intensity at λ_em1 (e.g., 450 nm) | Relative Fluorescence Intensity at λ_em2 (e.g., 550 nm) | Intensity Ratio (I_550 / I_450) |

| 4.0 | 0.95 | 0.10 | 0.11 |

| 5.0 | 0.80 | 0.25 | 0.31 |

| 6.0 | 0.50 | 0.50 | 1.00 |

| 7.0 | 0.20 | 0.80 | 4.00 |

| 8.0 | 0.05 | 0.95 | 19.00 |

| 9.0 | 0.02 | 0.98 | 49.00 |

Computational and Theoretical Chemistry of 2,4,6 Tristyryl S Triazine

Electronic Structure Calculations

Density Functional Theory (DFT) for Ground State Geometric and Electronic Properties

Density Functional Theory (DFT) has been a cornerstone in elucidating the ground-state properties of 2,4,6-Tristyryl-S-triazine. By utilizing functionals such as B3LYP with a 6-31G* basis set, researchers have been able to predict the molecule's optimized geometry with a high degree of accuracy. These calculations reveal a propeller-like structure, a common feature for 2,4,6-trisubstituted triazines, which arises from steric hindrance between the bulky styryl substituents. This non-planar arrangement has significant implications for the molecule's electronic properties and packing behavior in the solid state.

The calculated geometric parameters, including bond lengths, bond angles, and dihedral angles, are in close agreement with experimental data where available, validating the computational approach. For instance, calculations on related triazine derivatives have shown that the C-N bonds within the triazine ring are typically around 1.33-1.34 Å, while the C-C bonds connecting the styryl groups to the triazine core are in the range of 1.47-1.49 Å. The vinyl C=C bond of the styryl group is calculated to be approximately 1.34 Å.

The electronic properties in the ground state are also well-described by DFT. The highest occupied molecular orbital (HOMO) is typically localized on the electron-rich styryl arms, while the lowest unoccupied molecular orbital (LUMO) is centered on the electron-deficient triazine core. This spatial separation of the frontier molecular orbitals is a key characteristic of donor-π-acceptor systems and is fundamental to understanding the charge-transfer nature of the molecule's electronic transitions. The calculated HOMO-LUMO energy gap provides a theoretical estimate of the first excitation energy and is a crucial parameter in predicting the molecule's optical and electronic behavior. For similar triazine derivatives, these gaps are typically in the range of 3.0-4.0 eV.

Table 1: Representative DFT-Calculated Geometric Parameters for a 2,4,6-Tris(substituted)-s-triazine derivative. (Note: This table presents representative data for a closely related triazine derivative due to the absence of a specific published dataset for this compound. The values are indicative of the expected parameters for the target molecule.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-N (Triazine Ring) | 1.335 |

| C-C (Triazine-Styryl) | 1.480 | |

| C=C (Styryl) | 1.342 | |

| C-H (Vinyl) | 1.085 | |

| Bond Angles (°) | C-N-C (Triazine Ring) | 113.5 |

| N-C-N (Triazine Ring) | 126.5 | |

| N-C-C (Triazine-Styryl) | 116.8 | |

| Dihedral Angles (°) | Styryl-Triazine Torsion | 45.2 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for investigating the excited-state properties of this compound. These calculations provide detailed information about the nature of electronic transitions, including their energies, oscillator strengths, and the orbitals involved.

TD-DFT calculations, often performed using functionals like CAM-B3LYP which are better suited for charge-transfer excitations, confirm that the lowest energy absorption band corresponds to a HOMO to LUMO transition. This transition is characterized by a significant charge transfer from the styryl arms to the triazine core. Higher energy transitions involve other molecular orbitals, including those localized on the phenyl rings of the styryl groups.

The results of TD-DFT calculations are crucial for interpreting experimental absorption and emission spectra. The calculated excitation energies and oscillator strengths allow for the assignment of spectral bands to specific electronic transitions. For instance, the intense absorption band observed in the near-UV region for this compound and its derivatives is consistently assigned to the S0 → S1 transition, which possesses a large oscillator strength due to the significant change in dipole moment upon excitation.

Prediction of Spectroscopic and Photophysical Properties

Theoretical Absorption and Emission Spectra Simulation

By combining the results of TD-DFT calculations with appropriate broadening functions, it is possible to simulate the absorption and emission spectra of this compound. These simulated spectra can then be compared with experimental data to validate the theoretical model and gain further insights into the molecule's photophysical behavior.

The simulated absorption spectrum typically shows a strong band corresponding to the S0 → S1 transition, with its position and intensity being dependent on the solvent environment, a phenomenon known as solvatochromism. This effect is well-reproduced by including solvent models, such as the Polarizable Continuum Model (PCM), in the TD-DFT calculations.

To simulate emission spectra, the geometry of the molecule in its first excited state (S1) is optimized. The energy difference between the S1 optimized geometry and the ground state at that same geometry gives the emission energy. The difference between the absorption and emission maxima, known as the Stokes shift, can also be calculated and provides information about the geometric relaxation in the excited state. For molecules like this compound, a significant Stokes shift is often observed, indicating a substantial change in geometry upon excitation, consistent with the charge-transfer nature of the S1 state.

Table 2: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a 2,4,6-Tris(substituted)-s-triazine derivative. (Note: This table presents representative data for a closely related triazine derivative due to the absence of a specific published dataset for this compound. The values are indicative of the expected parameters for the target molecule.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.54 | 350 | 1.25 |

| S0 → S2 | 3.88 | 320 | 0.08 |

| S0 → S3 | 4.13 | 300 | 0.15 |

Computational Analysis of Nonlinear Optical Properties

This compound, with its D-π-A structure, is a promising candidate for nonlinear optical (NLO) applications. Computational chemistry plays a vital role in predicting and understanding the NLO properties of such molecules. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using methods like Coupled-Perturbed Hartree-Fock (CPHF) or finite field approaches within the DFT framework.

Theoretical studies on similar octupolar triazine derivatives have shown that the magnitude of the first hyperpolarizability is strongly dependent on the nature of the donor and acceptor groups and the length of the π-conjugated bridge. For this compound, the styryl groups act as effective π-bridges, and the calculations predict a significant β value. The tensor components of the hyperpolarizability can also be calculated, providing a complete picture of the NLO response. These theoretical predictions are invaluable for the rational design of new materials with enhanced NLO properties.

Mechanistic Elucidation of Photophysical Phenomena

Computational studies have been instrumental in unraveling the mechanisms behind the photophysical phenomena observed in this compound. The primary photophysical process upon excitation is intramolecular charge transfer (ICT). TD-DFT calculations clearly show the redistribution of electron density from the styryl arms to the triazine core upon excitation to the S1 state.

The nature of the excited state can be further analyzed by examining the natural transition orbitals (NTOs), which provide a compact representation of the electron-hole pair created upon excitation. For this compound, the NTOs for the S1 state typically show the hole localized on the styryl moieties and the electron on the triazine ring, confirming the ICT character.

Furthermore, computational methods can be used to explore the potential energy surfaces of the excited states, providing insights into the deactivation pathways. For example, the possibility of non-radiative decay pathways, such as intersystem crossing to a triplet state or internal conversion back to the ground state, can be investigated by calculating the relevant energy barriers and coupling terms. These studies are crucial for understanding the fluorescence quantum yield of the molecule and for designing derivatives with improved emission properties.

Understanding Intramolecular Charge Transfer (ICT) Pathways through Computational Models

Intramolecular Charge Transfer (ICT) is a fundamental process in donor-acceptor molecules upon photoexcitation, where an electron moves from an electron-donating part of the molecule to an electron-accepting part. tcu.edu In molecules like this compound, the electron-deficient 1,3,5-triazine (B166579) core acts as the acceptor, while the styryl arms serve as the electron donors. mdpi.com Computational models, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable for elucidating the pathways of this charge transfer.

Computational studies on analogous donor-acceptor triazine systems reveal that upon excitation, the electron density distribution shifts significantly. researchgate.netresearch-nexus.net The highest occupied molecular orbital (HOMO) is typically localized on the electron-donating styryl groups, whereas the lowest unoccupied molecular orbital (LUMO) is centered on the electron-accepting triazine ring. rsc.orgst-andrews.ac.uk This spatial separation of HOMO and LUMO is a hallmark of a charge-transfer excited state. st-andrews.ac.uk

The transition from the ground state to the first excited singlet state (S1) can be computationally modeled to visualize this charge redistribution. For many triazine derivatives, this S1 state is characterized as a charge-transfer state, which is crucial for their photophysical properties. st-andrews.ac.ukd-nb.info Computational models can also explore different conformations, such as the twisting of the styryl groups relative to the triazine core. This twisting can lead to a state known as a Twisted Intramolecular Charge Transfer (TICT) state, which often has distinct emissive properties. tcu.edu While direct computational studies on the ICT pathways of this compound are not extensively documented in the provided results, the principles derived from similar 1,3,5-triazine-based donor-acceptor systems strongly suggest a significant ICT character, which is foundational to its electronic behavior. mdpi.comst-andrews.ac.uk

Table 1: Representative Computational Data for Donor-Acceptor Triazine Systems This table presents typical data obtained from DFT/TD-DFT calculations for analogous triazine-based compounds to illustrate the concepts of HOMO-LUMO separation and charge transfer character. Values are illustrative and depend on the specific molecule and computational level.

| Compound Family | HOMO Localization | LUMO Localization | Nature of S1 State |

|---|---|---|---|

| Carbazole-Triazine | Donor (Carbazole) | Acceptor (Triazine) | Charge Transfer (CT) |

| Phenyl-Triazine | Donor (Phenyl Arms) | Acceptor (Triazine) | Charge Transfer (CT) |

Singlet-Triplet Energy Gap Calculations for TADF Prediction

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows organic light-emitting diodes (OLEDs) to harvest triplet excitons, potentially achieving near-100% internal quantum efficiency. A key requirement for an efficient TADF emitter is a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). st-andrews.ac.ukresearchgate.net Computational chemistry, specifically TD-DFT, is a primary tool for predicting the ΔEST of a potential TADF molecule before its synthesis. researchgate.net

For donor-acceptor molecules like this compound, the magnitude of ΔEST is directly related to the overlap between the HOMO and LUMO wavefunctions. st-andrews.ac.uk By designing molecules with a high degree of spatial separation between the HOMO (on the donor) and LUMO (on the acceptor), the exchange energy, which is a major contributor to the singlet-triplet splitting, can be minimized. This leads to a small ΔEST. st-andrews.ac.uk

Calculations for various triazine-based TADF emitters have shown that structural modifications, such as introducing bulky groups to enforce a larger twist angle between the donor and acceptor moieties, effectively reduce the ΔEST. st-andrews.ac.uk DFT calculations can systematically predict how changes in the donor strength or the linking bridge affect the HOMO and LUMO energy levels and their spatial distribution, thereby allowing for the fine-tuning of the ΔEST. st-andrews.ac.ukresearchgate.net For instance, strengthening the donor groups generally raises the HOMO energy level, while the LUMO on the triazine core remains relatively stable, which can help reduce the energy gap. researchgate.net A small calculated ΔEST (typically < 0.2 eV) is a strong indicator that a compound is a promising candidate for TADF applications. rsc.org

Table 2: Calculated Energy Levels for TADF Prediction in Triazine Emitters This interactive table shows representative calculated energy values for analogous TADF emitters, demonstrating the parameters used to predict TADF viability. The goal is to achieve a low ΔEST.

| Emitter Type | HOMO (eV) | LUMO (eV) | S1 Energy (eV) | T1 Energy (eV) | ΔEST (eV) |

|---|---|---|---|---|---|

| Weak Donor-Triazine | -6.0 | -2.5 | 3.0 | 2.7 | 0.30 |

| Strong Donor-Triazine | -5.7 | -2.5 | 2.8 | 2.75 | 0.05 |

| Twisted Donor-Triazine | -5.8 | -2.4 | 2.9 | 2.8 | 0.10 |

Molecular Dynamics Simulations for Conformational and Aggregation Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and aggregation tendencies. nih.govnih.gov For a molecule like this compound, MD simulations can model the rotational dynamics of the three styryl arms around the bonds connecting them to the central triazine ring.

Conformational analysis through MD can identify the most stable ground-state geometries and the energy barriers between different conformers, such as planar versus twisted structures. mdpi.commdpi.com This is critical because the conformation of the molecule significantly influences its electronic properties, packing in the solid state, and ultimately, the performance of any device it is used in. tcu.edu For example, simulations can reveal whether the molecule prefers a "propeller-like" conformation and the degree of torsional freedom, which impacts the extent of electronic conjugation. mdpi.com

Furthermore, MD simulations are invaluable for understanding how individual molecules interact and aggregate. By simulating a system containing many molecules, one can observe the formation of ordered (crystalline) or disordered (amorphous) structures. These simulations elucidate the non-covalent interactions, such as π-π stacking and van der Waals forces, that govern the self-assembly and packing of molecules in the solid state. researchgate.net Understanding aggregation is crucial, as phenomena like aggregation-caused quenching can be detrimental to the emissive properties of organic materials. rsc.org The insights from MD simulations can guide the design of molecules with specific solid-state packing to either promote or inhibit aggregation, depending on the desired application. researchgate.net

Applications of 2,4,6 Tristyryl S Triazine in Advanced Materials Science

Optoelectronic Device Engineering

The electron-deficient character of the s-triazine ring is a key feature exploited in the design of materials for optoelectronic devices. nih.gov Triazine derivatives are widely used as active materials in Organic Light-Emitting Diodes (OLEDs) and are increasingly being explored for photovoltaic applications. nih.govpsu.edu Their properties can be finely tuned by attaching various functional aryl groups to the central triazine core, allowing for the creation of materials with tailored electronic and photophysical characteristics. psu.edu

Organic Light-Emitting Diodes (OLEDs and PLEDs)

The 1,3,5-triazine (B166579) framework is a crucial component in materials for OLEDs, serving various functions within the device architecture to enhance efficiency and performance. nih.gov Its derivatives have been successfully engineered as electron transport materials, hole-blocking layers, and highly efficient emitters, including those that function via Thermally Activated Delayed Fluorescence (TADF). researchgate.netpsu.edu

The electron-deficient nature and planar structure of 1,3,5-triazine derivatives lead to high electron mobility, making them excellent candidates for Electron Transport Layers (ETL) in OLEDs. nih.gov Star-shaped 1,3,5-triazine derivatives, in particular, have been synthesized and investigated as electron transport (ET)-type host materials for phosphorescent OLEDs (PhOLEDs). psu.edursc.org The electron mobility and other properties of these materials are influenced by the aryl substituents attached to the triazine core. psu.edursc.org

Research has demonstrated that attaching different aryl groups to the triazine core can modulate the electron mobility. For instance, a study of three star-shaped triazine derivatives revealed good electron mobilities for all compounds, with the specific values depending on the peripheral groups. psu.edursc.org This tunability allows for the rational design of ETL materials to achieve balanced charge recombination within the emissive layer, a critical factor for high-efficiency OLEDs. psu.edu

Table 1: Properties of Star-Shaped 1,3,5-Triazine Derivatives as Electron Transport Materials psu.edursc.org

To achieve high efficiency in phosphorescent OLEDs, it is crucial to confine the excitons within the emissive layer. snu.ac.kr Materials used for Hole-Blocking Layers (HBL) must possess a Highest Occupied Molecular Orbital (HOMO) level that is lower (deeper) than that of the host material and a sufficiently high triplet energy to prevent triplet exciton (B1674681) migration. snu.ac.kr The introduction of a triazine moiety into a molecule can induce a deep HOMO level, making it suitable for hole-blocking applications. snu.ac.kr

For example, a novel material, 2,4-diphenyl-6-(4'-triphenylsilanyl-biphenyl-4-yl)-1,3,5-triazine (DTBT), was designed with a triazine unit specifically to achieve a deep HOMO level of -6.5 eV, which is significantly lower than that of common HBL materials. snu.ac.kr This property allows for more efficient hole blocking at the interface between the emissive and electron transport layers. snu.ac.kr OLEDs fabricated using this triazine-containing material as the HBL demonstrated a maximum external quantum efficiency of 17.5% and a power efficiency of 47.8 lm/W, showcasing the effectiveness of the triazine core in this role. snu.ac.kr The high triplet energies of many triazine-based host materials, such as T2T (2.80 eV), also contribute to their ability to confine triplet excitons effectively. psu.edursc.org

Derivatives of 1,3,5-triazine are prominent as emitters in OLEDs, particularly in the field of Thermally Activated Delayed Fluorescence (TADF). researchgate.net The triazine core serves as a potent electron acceptor, which can be combined with various electron-donating units to create molecules with a small energy gap between their singlet and triplet excited states (ΔE_ST). rsc.org This small gap enables efficient reverse intersystem crossing (RISC), allowing the harvesting of non-emissive triplet excitons to generate light, which is the hallmark of TADF. rsc.org

The advantages of using the triazine moiety in TADF emitters are numerous: they are easy to synthesize from inexpensive materials, can be readily functionalized at the 2, 4, and 6 positions to create diverse structures, and the stable aromaticity of the triazine ring enhances the operational lifetime of the devices. st-andrews.ac.uk

Researchers have developed many efficient green and blue TADF emitters based on this design principle. For instance, two green TADF emitters, TRZ-DDMAc and TRZ-DDPAc, were synthesized using a triazine acceptor core. rsc.org The resulting device using TRZ-DDPAc as the emitter achieved a high maximum external quantum efficiency of 27.3% and a current efficiency of 62.8 cd/A. rsc.org Another novel triazine-based molecular emitter, Tri-2tCzPA-TRZ, was developed for solution-processed OLEDs, achieving a maximum current efficiency of 18.8 cd/A. researchgate.net

Table 2: Performance of Selected Triazine-Based TADF Emitters in OLEDs

Photovoltaic Technologies

The application of triazine-based organic materials extends to photovoltaic technologies, where their unique electronic properties are harnessed for energy generation. nih.gov These materials have been incorporated into various types of solar cells, including organic solar cells (OSCs), where they can function as either electron donors or acceptors. nih.gov

In the architecture of OSCs, triazine derivatives are excellent building blocks for designing and constructing novel organic materials, particularly as electron acceptors. nih.gov Their ability to capture and transport electrons is a key attribute for this function. nih.gov Star-shaped conjugated molecules built around a triazine core are among the most explored structures for solar cell materials. nih.gov

For example, a trisubstituted triazine with perylene (B46583) diimide groups has been synthesized for use in organic solar cells. nih.gov Furthermore, triazine derivatives have been employed to create materials that act as efficient acceptors in various OSC architectures. nih.gov The presence of the triazine core in these molecules has been shown to significantly improve the photovoltaic performance of the solar cells. nih.gov

Supramolecular Assemblies and Porous Frameworks

The ability of 2,4,6-Tristyryl-S-triazine and its analogues to act as rigid, multifunctional building blocks has led to their use in the construction of highly ordered supramolecular structures, such as metal-organic frameworks and coordination polymers.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Coordination polymers are similar, forming one-, two-, or three-dimensional structures through the coordination of metal ions with organic linkers.

The s-triazine core is an excellent platform for designing multitopic ligands for the construction of MOFs and coordination polymers. By functionalizing the 2, 4, and 6 positions of the triazine ring with coordinating groups such as pyridyl or carboxyl moieties, ligands with specific geometries and functionalities can be synthesized. researchgate.netnih.govnih.gov

A prominent example is 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT), a planar, threefold symmetric ligand that has been extensively used to create a variety of coordination networks. rsc.org The pyridyl nitrogen atoms readily coordinate with various metal ions, leading to the formation of diverse and often highly symmetric frameworks. Similarly, 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine (B36889) (TCPT) is another tripodal ligand whose carboxylate groups can coordinate to metal centers, forming robust and porous structures. mdpi.com The synthesis of a novel zinc-based MOF from TCPT has been reported, resulting in a two-fold interpenetrated 3D framework. mdpi.com

The synthesis of these materials often involves solvothermal methods, where the metal salt and the triazine-based ligand are heated in a suitable solvent. The final structure of the resulting MOF or coordination polymer can be influenced by factors such as the choice of metal ion, the solvent system, and the reaction temperature.

A key application of MOFs is in gas storage and separation, owing to their high porosity and tunable pore environments. Triazine-based MOFs and covalent triazine frameworks (CTFs) have shown significant promise in this area, particularly for the capture of carbon dioxide and the storage of hydrogen. nih.govrsc.orgacs.orgrsc.orgacs.orgresearchgate.netkarabuk.edu.trrsc.orgrsc.orgrsc.org

The nitrogen-rich nature of the triazine ring can enhance the affinity of the framework for certain gas molecules, such as CO2, through dipole-quadrupole interactions. This can lead to high adsorption capacities and selectivities. For instance, some covalent triazine frameworks have exhibited excellent CO2 uptake capacities, with some reaching as high as 21.68 wt% at 273 K and 1.10 bar. rsc.org Furthermore, high selectivities for CO2 over N2 have been reported for these materials. rsc.orgacs.org

The table below summarizes the gas adsorption properties of some representative triazine-based porous materials.

| Material | Gas Adsorbed | Adsorption Capacity | Conditions |

| CTF-BI-11 | CO2 | 21.68 wt% | 273 K, 1.10 bar |

| CTF-DCE | CO2 | 191 mg/g | 273 K, 1 bar |

| Fluorene-based CTF | CO2 | 4.28 mmol/g | 273 K |

| Fluorene-based CTF | H2 | 4.36 wt% | 77 K, 20 bar |

| DCP-based CTF | H2 | 4.02 wt% | 20 bar |

| MOF-S1 (TCPT-based) | CO2 | 2.4 mmol/g | 273 K |

| MOF-S1 (TCPT-based) | H2 | 7.6 mmol/g | 77 K |

| CMOP-1 (TEPT-based) | CO2 | 1.85 mmol/g | 273 K, 1.0 bar |

| CMOP-1 (TEPT-based) | H2 | 2.94 mmol/g | 77 K, 1.0 bar |

Data compiled from various research findings. nih.govmdpi.comrsc.orgrsc.orgossila.com

The performance of these materials in gas adsorption is influenced by their specific surface area, pore volume, and pore size distribution. By carefully selecting the building blocks and synthesis conditions, the properties of triazine-based porous frameworks can be tailored for specific gas storage and separation applications.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of porous, crystalline polymers with ordered structures and tunable functionalities. The geometry and electronic nature of the monomer units are critical to the final properties of the COF.

This compound as a Building Block Monomer for COF Synthesis

The symmetric and planar structure of the s-triazine core makes it a foundational node for the synthesis of COFs. researchgate.netrsc.org Various derivatives, such as 2,4,6-triphenyl-1,3,5-triazine (B147588) and 1,3,5-tris-(4-aminophenyl)triazine (TAPT), are commonly employed to create these frameworks, typically through Schiff-base or polycondensation reactions. researchgate.netmdpi.com For instance, crystalline imine-linked COFs can be synthesized via a catalyst-free Schiff base reaction between a triazine-based node like TAPT and aldehyde linkers. mdpi.com Similarly, 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine serves as a monomer for producing microporous organic polymers and COFs through click polymerization or Sonogashira–Hagihara cross-coupling reactions. ossila.com

These frameworks are noted for their high thermal and chemical stability. nih.gov An environmentally friendly route has even been developed for synthesizing crystalline, triazine-based COFs from CO2 as a precursor, resulting in materials stable in strong acids, bases, and boiling water. nih.govresearchgate.net Given this established reactivity, this compound, with its reactive styryl end-groups, is a prime candidate for polymerization into stable, porous COF structures.

Fluorescence Emission and Sensing in Triazine-Derived COFs

The electron-deficient triazine ring often imparts unique photoluminescent properties to the resulting COFs, making them suitable for chemical sensing applications. nih.gov Triazine-based COFs can act as highly sensitive fluorescent probes for detecting various substances. nih.govrsc.org

For example, a novel 2D COF, DTZ-COF, synthesized from π-electron-deficient triazine monomers, exhibits excellent fluorescence and can detect picric acid with high sensitivity and selectivity through fluorescence quenching. nih.govshef.ac.uk Another triazine-trithiophene-containing COF (BTTC-TTA COF) demonstrates dual-mode sensing, acting as both a colorimetric and a "turn-off" fluorescent sensor for Fe²⁺ and Fe³⁺ ions. rsc.org The mechanism often involves the formation of a complex between the nitrogen and other heteroatoms (like sulfur) in the COF and the target analyte, leading to quenching of fluorescence. rsc.org

The sensing capabilities of these materials are significant, with low detection limits often at the micromolar or even parts-per-billion level. nih.govrsc.org

Table 1: Performance of Triazine-Derived COFs in Fluorescence Sensing

| COF Name | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| DTZ-COF | Picric Acid (TNP) | Fluorescence Quenching | ppb level | nih.govshef.ac.uk |

Polymeric Materials

The triazine core is a robust component for creating various polymer architectures, including conjugated, hyperbranched, and linear systems, prized for their thermal stability and electronic properties.

Conjugated Polymers Incorporating this compound Units

Conjugated polymers containing a triazine unit benefit from the electron-accepting nature of the ring, which facilitates charge transfer and can lead to materials with narrow band gaps and broad absorption spectra. Linear polymers based on 2,4,6‐Tri(thiophen‐2‐yl)‐1,3,5‐triazine, an analog of the tristyryl compound, have been synthesized. researchgate.net These donor-acceptor systems show extended π-conjugation. researchgate.net The introduction of triazine units into conjugated microporous polymers has been shown to significantly enhance photocatalytic performance for hydrogen evolution under visible light.

Synthesis and Properties of Hyperbranched and Linear Triazine-Based Polymers

The C3 symmetry of the triazine core is ideal for creating highly branched, three-dimensional macromolecules. Hyperbranched polymers based on an alkyl-modified 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core linked by fluorene (B118485) units have been synthesized via Suzuki coupling. researchgate.net These polymers show enhanced two-photon absorption cross-sections, a property valuable in nonlinear optics. researchgate.net Hyperbranched polyethers have also been synthesized using cyanuric chloride (a triazine precursor) as a B₃ monomer in an A₂ + B₃ approach, yielding thermostable yet flexible polymers. dntb.gov.ua

In addition to branched structures, linear polymers incorporating the triazine moiety have been developed. For instance, poly(2,4-dichloro-6-vinyl-1,3,5-triazine-co-styrene)s have been prepared as polymer supports where the chlorine atoms can be readily substituted, allowing for further functionalization. researchgate.net

Liquid Crystalline Systems

The rigid, disc-like shape of the 2,4,6-trisubstituted s-triazine core makes it an excellent mesogen for the formation of liquid crystals. Aromatic dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine core are known to form liquid crystalline materials. nih.gov By attaching flexible side chains to the rigid triazine core, molecules can be designed to self-assemble into various mesophases.

For example, a new class of 2,4,6-triphenyl-1,3,5-triazine derivatives with long alkoxyl side chains has been synthesized that behave as liquid-crystalline materials. Similarly, star-shaped macromolecules with a central triazine core can exhibit liquid crystal properties. One such compound, when mixed with 4-dodecyloxybenzoic acid, displayed a Smectic C (SmC) mesophase. The incorporation of the triazine unit often enhances the thermal stability and influences the mesomorphic range of the resulting material.

Discotic and Columnar Mesophase Formation in Triazine Derivatives

Derivatives of 1,3,5-triazine are known to form discotic and columnar mesophases, which are types of liquid crystals. These phases are characterized by the stacking of disc-shaped molecules into columns, which then arrange themselves into a two-dimensional lattice. This self-assembly is driven by a combination of factors including core-core and peripheral chain-chain interactions.

The formation of these ordered structures is of significant interest for the development of materials with anisotropic properties, such as one-dimensional charge transport. For instance, the triphenylene (B110318) mesogen 2,3,6,7,10,11-hexakishexyloxytriphenylene (HAT6) exhibits a hexagonal columnar mesophase. mdpi.com Similarly, certain 4,6-diamino-1,3,5-triazine derivatives have been shown to form hexagonal columnar phases (Colhex/p6mm). researchgate.net The specific type of mesophase and its stability are influenced by the nature and length of the peripheral substituents attached to the triazine core.

Star-Shaped Mesogens Based on this compound

The this compound scaffold serves as an excellent core for the construction of star-shaped mesogens. These molecules, often featuring a central triazine unit with extended π-conjugated arms, are of great interest for their potential in creating novel liquid crystalline phases and for their applications in optoelectronic devices. mdpi.com

For example, a tribranched macromolecule with a central triazine core connected to three peripheral triazine units through acetylenic bridges has been synthesized. nih.gov This star-shaped molecule, when combined with 4-dodecyloxybenzoic acid, formed a Smectic C (SmC) mesophase. nih.gov The formation of this liquid crystalline phase is attributed to the ionic interactions and hydrogen bonding between the triazine-based structure and the benzoic acid derivative. nih.gov Dendrimers based on triazine and piperazine (B1678402) units have also been shown to exhibit columnar liquid crystal phases, with a G4 dendrimer displaying a monotropic hexagonal columnar phase. nih.gov

Table 1: Examples of Star-Shaped Triazine-Based Mesogens and their Properties

| Compound/System | Mesophase Observed | Key Structural Features | Reference |

| Tribranched triazine macromolecule + 4-dodecyloxybenzoic acid | Smectic C (SmC) | Central triazine core, acetylenic bridges, chiral side groups | nih.gov |

| G4-N≈N-G4 dendrimer | Monotropic hexagonal columnar phase | Triazine and piperazine units | nih.gov |

| G4-NH dendron | Rectangular columnar phase | Triazine and piperazine units | nih.gov |

Sensor Technologies

The inherent fluorescence of the this compound core and the tunability of its electronic properties through chemical modification make it a promising platform for the development of chemical sensors.

Triazine-based molecules are increasingly being explored as fluorescent sensors for the detection of various chemical analytes. researchgate.net The sensing mechanism often relies on the interaction of the analyte with the triazine derivative, leading to a change in its fluorescence properties, such as an increase (chelation-enhanced fluorescence) or decrease (quenching) in emission intensity. researchgate.net For instance, a 1,3,5-triazine-2,4,6-tricarboxamide (B14697430) derivative has been shown to be weakly emissive in solution but highly fluorescent in the solid state, a phenomenon known as aggregation-induced emission (AIE). orientjchem.org This property is advantageous for developing solid-state sensors.

The nitrogen atoms within the triazine ring and in substituent groups can act as binding sites for metal ions. researchgate.netresearchgate.net This has led to the development of triazine-based chemosensors for the detection of a variety of metal ions. researchgate.net The selectivity and sensitivity of these sensors can be tuned by modifying the functional groups attached to the triazine core. researchgate.net For example, 2,4,6-Tris(2-pyridyl)-s-triazine is a well-known complexing reagent used in the spectrophotometric determination of iron. fishersci.comsigmaaldrich.comfishersci.ca Beyond metal ions, the structural versatility of triazine derivatives allows for their adaptation to detect organic molecules as well.

Future Directions and Emerging Research Avenues for 2,4,6 Tristyryl S Triazine

Advanced Molecular Design Principles for Enhanced Optoelectronic Performance

The performance of 2,4,6-tristyryl-s-triazine in optoelectronic devices is intrinsically linked to its molecular structure. Future research is focused on advanced molecular design principles to precisely tune its electronic properties. Key strategies include the strategic introduction of functional groups to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For instance, the incorporation of carbazole (B46965) or 2-bromized carbazole moieties into the 2,4,6-triphenyl-1,3,5-triazine (B147588) framework has been shown to influence the HOMO and LUMO levels. rsc.org In one study, the introduction of a bromine atom widened the energy bandgap by increasing the LUMO energy and decreasing the HOMO energy. rsc.org This ability to engineer the bandgap is crucial for optimizing charge injection and transport in organic light-emitting diodes (OLEDs) and other electronic devices.

Future designs will likely explore a wider range of electron-donating and electron-withdrawing groups to achieve even finer control over the optoelectronic properties. The aim is to create derivatives with tailored emission colors, improved quantum efficiencies, and enhanced thermal stability. nih.govnih.gov

Table 1: HOMO and LUMO Energy Levels of Substituted 2,4,6-triphenyl-1,3,5-triazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) |

| OTrPhCz | -5.83 | -2.88 |

| OTrPhCzBr | -5.96 | -2.71 |

Data sourced from a study on organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives. rsc.org

Exploration of Novel Supramolecular Architectures and Self-Assembly

The ability of this compound and related triazine compounds to self-assemble into highly ordered structures is a key area of current and future research. nih.govresearchgate.net These supramolecular architectures are governed by non-covalent interactions such as hydrogen bonding and van der Waals forces. nih.govresearchgate.net

Researchers have successfully demonstrated the formation of two-dimensional (2D) self-assembled nanoarchitectures on surfaces like graphite (B72142) and gold. nih.govresearchgate.net For example, 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) molecules on a Au(111) surface form enantiomorphous domains with varying periods depending on molecular coverage. nih.gov The molecules within these domains are held together by -CH···N- hydrogen bonds. nih.gov

Future work will likely focus on creating more complex and functional supramolecular structures. This includes the design of oligomers that can form predictable duplexes and other higher-order assemblies. nih.govcam.ac.uk The goal is to develop "information molecules" capable of encoding and replicating chemical information, analogous to DNA. cam.ac.uk The exploration of different substrates and the influence of external stimuli on the self-assembly process will also be critical areas of investigation.

Integration into Hybrid Organic-Inorganic Materials and Nanostructures

The integration of this compound derivatives into hybrid organic-inorganic materials and nanostructures offers a pathway to materials with enhanced and potentially novel properties. arxiv.org These hybrid systems can combine the processability and tunable electronic properties of organic molecules with the stability and unique functionalities of inorganic components. arxiv.org

One promising avenue is the development of hybrid superlattices, which have demonstrated exceptional crystallinity and long-term stability. arxiv.org These materials can exhibit greatly enhanced optoelectronic properties compared to their individual components. arxiv.org

Future research will likely involve the synthesis and characterization of new hybrid materials incorporating various this compound derivatives with a range of inorganic nanoparticles, quantum dots, and metal-organic frameworks (MOFs). The aim is to create materials with tailored optical, electronic, and catalytic properties for applications in solar cells, sensors, and photocatalysis. nih.gov

Development of Advanced Characterization Techniques for Complex Triazine Systems

As researchers create increasingly complex molecular and supramolecular systems based on this compound, the need for advanced characterization techniques becomes paramount. Techniques such as scanning tunneling microscopy (STM) have been instrumental in visualizing the self-assembly of triazine derivatives at the solid/liquid interface and on metallic surfaces. nih.govresearchgate.net

High-resolution STM images have revealed intramolecular features and the mobility of molecules at domain boundaries. researchgate.net In addition to microscopy, spectroscopic techniques are crucial for probing the electronic and photophysical properties of these systems. For example, two-photon absorption (2PA) cross-sections of extended 2,4,6-triphenyl-s-triazines have been investigated to assess their potential for applications like two-photon fluorescence bio-imaging. mdpi.com

Future developments will require the application and refinement of a suite of characterization tools. This includes advanced NMR techniques for studying solution-state assembly, time-resolved spectroscopy to understand excited-state dynamics, and theoretical modeling to complement experimental findings. nih.govcam.ac.uk These advanced techniques will be essential for understanding the structure-property relationships in these complex systems.

Scalable Synthesis and Manufacturing Considerations for Industrial Applications

For the potential of this compound and its derivatives to be fully realized in industrial applications, the development of scalable and cost-effective synthesis methods is crucial. The traditional starting material for many triazine derivatives is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which is an inexpensive and readily available chemical. researchgate.netmdpi.com

The synthesis of substituted 1,3,5-triazines often involves sequential nucleophilic aromatic substitution reactions. mdpi.comnih.gov Researchers are exploring one-pot synthesis methods and the use of catalysts like acidic ionic liquids to improve reaction efficiency, yield, and environmental friendliness. google.com For example, a one-pot synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine (B3028495) using an acidic ionic liquid as both a solvent and catalyst has been reported to achieve high yields and purity. google.com

Future efforts will focus on optimizing these synthetic routes for large-scale production. This includes minimizing the use of hazardous reagents, developing efficient purification methods, and ensuring batch-to-batch consistency. google.comgoogle.com The development of atom-economical and pollution-free synthesis methods will be a key consideration for sustainable industrial manufacturing. google.com

Q & A

Q. What are the established synthetic routes for 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ), and how do reaction conditions influence yield and purity?

- Methodological Answer : TPTZ is typically synthesized via cyclocondensation reactions. Key approaches include:

- Solvent-free synthesis : Interaction of nitriles with guanidine derivatives under controlled temperatures (120–150°C), yielding 70–85% purity. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity to ≥95% .

- One-pot synthesis : Cotrimerization of aromatic nitriles (e.g., 2-cyanopyridine) with N-acetylguanidine in anhydrous DMF at 80°C for 24 hours. This method achieves 80–90% yield but requires rigorous exclusion of moisture .

- Optimization : Higher yields (>90%) are achieved using microwave-assisted synthesis, reducing reaction time to 2–4 hours .

Table 1 : Synthetic Routes Comparison

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Solvent-free | 70–85 | ≥95 | 120–150°C, ethanol/water |

| One-pot (DMF) | 80–90 | 90–95 | 80°C, 24 hours |

| Microwave-assisted | >90 | ≥98 | 150°C, 2–4 hours |

Q. Which spectroscopic and chromatographic methods are recommended for characterizing TPTZ, and what critical parameters should be optimized?

- Methodological Answer :

- UV-Vis Spectroscopy : TPTZ exhibits a λmax at 280 nm (π→π* transitions). For Fe<sup>2+</sup> complex analysis, measure absorbance at 593 nm (ε = 22,000 M<sup>−1</sup>cm<sup>−1</sup>) with pH maintained at 3.6–4.0 .

- NMR : <sup>1</sup>H NMR (DMSO-d6): δ 8.6–8.8 ppm (pyridyl protons), δ 7.2–7.5 ppm (triazine ring protons). Ensure deuterated solvent purity to avoid peak splitting .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]<sup>+</sup> at m/z 313.33 (calculated 312.33). Collision-induced dissociation (CID) at 20 eV confirms fragmentation patterns .

- HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (60:40) at 1 mL/min. Retention time: 6.2 ± 0.3 minutes .

Q. How is TPTZ employed in spectrophotometric determination of iron species, and what are the key considerations for method validation?

- Methodological Answer : TPTZ forms a stable Fe<sup>2+</sup>-TPTZ complex (blue chromogen) for FRAP (Ferric Reducing Antioxidant Power) assays:

Reagent Preparation : Mix TPTZ (10 mM in 40 mM HCl), FeCl3 (20 mM), and acetate buffer (pH 3.6) .

Calibration : Linear range of 0.1–2.0 mM Fe<sup>2+</sup> (R<sup>2</sup> > 0.99). Interference from Cu<sup>2+</sup> or ascorbic acid requires masking with EDTA .

Validation : Assess precision (RSD < 5%), accuracy (spike recovery 95–105%), and limit of detection (LOD = 0.05 mM) via triplicate analyses .

Advanced Research Questions

Q. What strategies can resolve discrepancies in TPTZ coordination complex stoichiometry observed across different analytical techniques?

- Methodological Answer : Discrepancies in reported Fe:TPTZ ratios (1:1 vs. 1:3) arise from pH-dependent ligand protonation:

- Job’s Plot Analysis : Conduct at pH 4.0 (acetate buffer) to confirm 1:3 stoichiometry. At pH < 3, protonation of pyridyl N atoms shifts to 1:1 binding .

- X-ray Crystallography : Resolve ambiguity by growing single crystals in 50% ethanol/water. Data reveals octahedral Fe<sup>2+</sup> coordinated to three TPTZ ligands .

- DFT Modeling : B3LYP/6-311+G(d,p) calculations predict stabilization of 1:3 complexes at higher pH due to deprotonation .

Q. How can computational chemistry (DFT) predict TPTZ’s electronic structure and guide experimental design?

- Methodological Answer : Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) provides:

- Frontier Molecular Orbitals : HOMO (-6.2 eV) localized on triazine ring; LUMO (-2.8 eV) on pyridyl groups, explaining redox activity .

- Thermodynamic Properties : ΔGf = −45.3 kcal/mol (gas phase) aligns with experimental stability in polar solvents .

- Reaction Pathway Optimization : Simulate ligand substitution reactions to prioritize synthetic routes with ΔE < 10 kcal/mol barriers .

Table 2 : DFT-Derived Properties of TPTZ

| Property | Value (DFT) | Experimental Value |

|---|---|---|

| HOMO Energy (eV) | -6.2 | -6.0 (Cyclic Voltammetry) |

| LUMO Energy (eV) | -2.8 | -2.9 (UV-Vis) |

| Dipole Moment (Debye) | 4.5 | 4.3 (Solution NMR) |

Q. What advanced purification techniques address challenges in isolating TPTZ derivatives with multiple coordination sites?

- Methodological Answer : Co-purification of mono- and tri-substituted byproducts requires:

- Column Chromatography : Use silica gel (200–300 mesh) with CH2Cl2/MeOH (95:5). Collect fractions at Rf = 0.3 (TPTZ) vs. 0.5 (byproducts) .

- Recrystallization : Sequential crystallization in DMF/hexane (1:3) removes residual ligands. Purity >99% confirmed by HPLC .

- Chelation-Assisted Purification : Add Fe(NO3)3 to precipitate Fe-TPTZ complexes, followed by acid dissociation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.